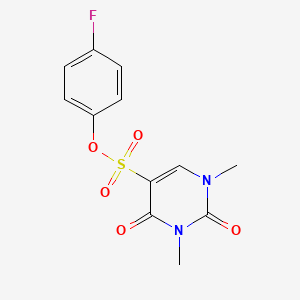

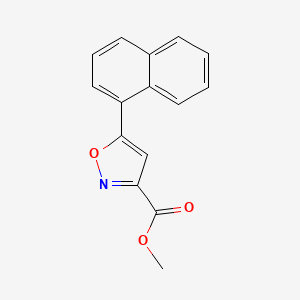

![molecular formula C16H27NO4 B2688152 N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-81-6](/img/structure/B2688152.png)

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a chemical compound that belongs to the class of amino acids. It is commonly used in scientific research for its unique properties and potential applications.1.1]hept-2-yl]acetic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Stereocontrolled Synthesis

N-Boc-protected bicyclic compounds serve as precursors in the synthesis of neuroexcitants and kainoid amino acids. The critical process involves intermolecular radical addition and nitrogen-directed homoallylic radical rearrangement, leading to the efficient entry into polysubstituted pyrrolidines and kainoid amino acids (Hodgson, Hachisu, & Andrews, 2005).

Peptide Synthesis

In peptide chemistry, N-Boc-protected amino acids facilitate the synthesis of β-oligopeptides, showcasing the versatility of these compounds in creating constrained peptide structures with potential biological applications. This process benefits from the selectivity and protection strategies that N-Boc groups offer, enabling controlled synthesis pathways (Abele, Seiler, & Seebach, 1999).

Catalytic Efficiency

The role of N-Boc in catalytic processes is highlighted by its use in N-tert-butoxycarbonylation of amines, showing its effectiveness and environmental friendliness as a catalyst for amine protection. This method underscores the importance of N-Boc-protected compounds in facilitating clean, efficient, and selective chemical transformations (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Chemoselectivity and Protecting Group Strategies

The utility of N-Boc groups extends to the selective protection of amines, allowing for the chemoselective N-Boc protection of various structurally diverse amines. This approach demonstrates the wide applicability of N-Boc-protected compounds in synthetic chemistry, enabling the preparation of complex molecules without unwanted side reactions (Akbari, Heydari, Ma'mani, & Hosseini, 2010).

Enhancing Synthetic Methodologies

N-Boc-protected amino acids are central to developing new synthetic methodologies, including the rapid synthesis of derivatives for use in opioid peptidomimetics. These methodologies emphasize the role of N-Boc-protected compounds in creating pharmacologically active molecules, showcasing their critical role in medicinal chemistry (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).

properties

IUPAC Name |

2-[(1R,2S,5S)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-bicyclo[3.1.1]heptanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(9-12(18)19)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3,(H,17,20)(H,18,19)/t10-,11+,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFDLTLKTPHASU-USBNGQNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

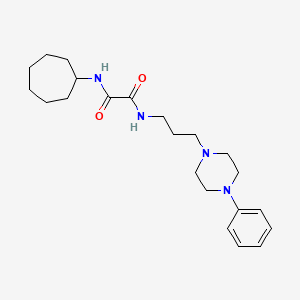

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

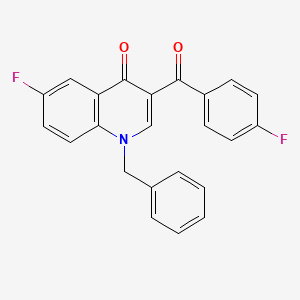

![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)

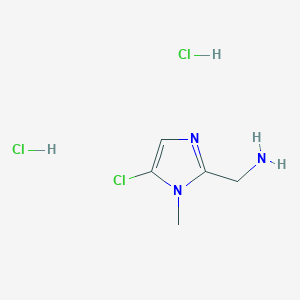

![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)

![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)